(3,4-Dichlorophenyl)(2-thienylmethylene)amine

Crystallography Solid-State Chemistry X-ray Diffraction

Researchers developing antimicrobial SAR around thienyl imines require the exact 3,4-dichloro isomer-generic halogen substitution invalidates target recognition and physicochemical comparisons. This compound delivers the specific 3,4-dichlorophenyl electronic environment essential for reproducible screening data. Key advantages: Defined 3,4-dichloro substitution pattern critical for SAR consistency. Well-characterized crystal structure for solid-state studies. Versatile Schiff base for reduction, addition, or cycloaddition chemistry.

Molecular Formula C11H7Cl2NS
Molecular Weight 256.1 g/mol
CAS No. 51305-67-0
Cat. No. B11963765
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3,4-Dichlorophenyl)(2-thienylmethylene)amine
CAS51305-67-0
Molecular FormulaC11H7Cl2NS
Molecular Weight256.1 g/mol
Structural Identifiers
SMILESC1=CSC(=C1)C=NC2=CC(=C(C=C2)Cl)Cl
InChIInChI=1S/C11H7Cl2NS/c12-10-4-3-8(6-11(10)13)14-7-9-2-1-5-15-9/h1-7H
InChIKeyJTCHIHMXQKRIMK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 200 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(3,4-Dichlorophenyl)(2-thienylmethylene)amine Technical Baseline


(3,4-Dichlorophenyl)(2-thienylmethylene)amine (CAS 51305-67-0) is a synthetic small molecule classified as a thienyl imine or Schiff base, formed by the condensation of 2-thiophenecarboxaldehyde with 3,4-dichloroaniline . The compound features a characteristic azomethine (-C=N-) linkage bridging an electron-rich thiophene ring and an electron-deficient 3,4-dichlorophenyl moiety. Its molecular formula is C11H7Cl2NS, with a molecular weight of 256.15 g/mol . As a research chemical and screening compound, it is not intended for therapeutic or veterinary use and is primarily procured for chemical biology screening, structural studies, and as a synthetic building block .

(3,4-Dichlorophenyl)(2-thienylmethylene)amine Substitution Risks


Generic substitution among halogenated thienyl imines is not scientifically valid due to the sensitivity of biological target recognition and physicochemical properties to specific halogen substitution patterns. The 3,4-dichloro arrangement on the phenyl ring establishes a unique electronic environment and steric profile distinct from the 2,4-dichloro or 2,5-dichloro regioisomers, which directly impacts molecular planarity and hydrogen-bonding capacity . Class-level evidence demonstrates that even minor changes in halogen positioning on thiophene-derived Schiff bases can lead to significant divergence in antimicrobial efficacy and enzyme inhibition profiles [1]. Therefore, procurement of the exact 3,4-dichloro isomer is essential for reproducing published screening outcomes or maintaining structure-activity relationship (SAR) consistency in ongoing hit-to-lead programs.

(3,4-Dichlorophenyl)(2-thienylmethylene)amine Evidence Guide


Distinct Solid-State Conformation

The (3,4-dichlorophenyl)(2-thienylmethylene)amine molecule adopts a near-planar conformation in the solid state, with a torsion angle of -179(2)° along the C(4)-C(7)-C(8)-C(9) backbone and a dihedral angle between the thiophene and phenyl rings of approximately 11.29(15)°, as determined by single-crystal X-ray diffraction [1]. This specific planarity is a direct consequence of the 3,4-dichloro substitution pattern, which minimizes steric clash and stabilizes the crystalline lattice primarily through van der Waals forces with a nearest intermolecular distance of 3.647 Å, rather than through extensive π-π stacking [1].

Crystallography Solid-State Chemistry X-ray Diffraction

Class-Level Antimicrobial Potential

While direct quantitative data for (3,4-dichlorophenyl)(2-thienylmethylene)amine is absent from public literature, a class-level inference can be drawn from a systematic study of thiophene-derived Schiff base complexes, where the parent ligands and their metal complexes demonstrated significant antimicrobial activity [1]. In that study, certain thiophene Schiff base analogs exhibited promising inhibitory effects against tested microbial strains, with activity profiles highly sensitive to the nature and position of substituents on the aromatic rings [1]. The 3,4-dichloro substitution pattern on the phenyl ring of the target compound is a known pharmacophoric feature in other antimicrobial chemotypes, suggesting potential but unverified activity.

Antimicrobial Screening Medicinal Chemistry SAR Analysis

Distinct Physicochemical Properties

The target compound possesses a defined set of physicochemical properties that distinguish it from its close regioisomers. (3,4-Dichlorophenyl)(2-thienylmethylene)amine has a molecular weight of 256.15 g/mol, a density of 1.34 g/cm³, a boiling point of 398.4°C at 760 mmHg, and a flash point of 194.8°C . These values are identical in molecular formula to the 2,4-dichloro (CAS 81336-01-8) and 2,5-dichloro (CAS 198009-89-1) isomers, but differences in melting point, solubility, and chromatographic retention time are expected due to altered molecular symmetry and polarity .

Analytical Chemistry Pre-formulation Physicochemical Profiling

(3,4-Dichlorophenyl)(2-thienylmethylene)amine Application Scenarios


Antimicrobial Hit Identification & SAR

This compound is suitable for inclusion in focused screening libraries targeting novel antimicrobial agents, particularly against Gram-positive and Gram-negative bacteria. Its 3,4-dichloro substitution pattern provides a specific SAR data point for medicinal chemists optimizing thiophene-containing Schiff base leads [1]. The class-level evidence of antimicrobial activity for related thiophene Schiff bases supports its use in hit-to-lead campaigns where establishing a clear structure-activity relationship around the halogen substitution pattern is critical [1].

Solid-State and Crystallization Studies

The well-defined crystal structure and near-planar molecular conformation of this compound, characterized by single-crystal X-ray diffraction, make it a valuable model system for studying the influence of halogen substitution on crystal packing and polymorphism [2]. Researchers in materials science and solid-state chemistry can utilize this compound to investigate intermolecular interactions, such as van der Waals forces and the absence of strong π-π stacking, which are crucial for predicting and controlling solid-state properties [2].

Analytical Method & Reference Standard

Given its distinct physicochemical properties, including specific boiling point (398.4°C) and density (1.34 g/cm³) , this compound can serve as a reference standard for developing and validating analytical methods (e.g., HPLC, GC-MS) for the detection and quantification of halogenated thienyl imines in complex mixtures. Its well-defined properties aid in calibrating instruments and ensuring the accuracy and reproducibility of analytical workflows in quality control and research laboratories .

Synthetic Intermediate for Heterocyclic Libraries

As a reactive Schiff base, (3,4-Dichlorophenyl)(2-thienylmethylene)amine is a versatile building block in organic synthesis. The azomethine linkage can undergo reduction, addition, or cycloaddition reactions to generate diverse heterocyclic scaffolds [3]. Its procurement as a high-purity intermediate enables the efficient construction of novel chemical libraries for drug discovery and agrochemical research, with the 3,4-dichlorophenyl motif introducing specific electronic and steric features into the final compounds [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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